REACTION_CXSMILES
|
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]Br.C(=O)([O-])[O-].[Na+].[Na+].[NH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[CH:17][CH:16]=1>CO>[CH3:21][C:18]1[CH:19]=[CH:20][C:15]([N:14]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)=[CH:16][CH:17]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCBr
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the solution was added dropwise to the reaction solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was heated to 55° C.
|
Type
|
STIRRING
|
Details
|
stirred for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The reaction solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the resulting filtrate was concentrated under a reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting oily mixture was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
which was washed with aqueous saturated sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with 3% hydrochloric acid
|
Type
|
ADDITION
|
Details
|
Sodium bicarbonate was added to the water phase
|
Type
|
STIRRING
|
Details
|
with stirring the water phase
|
Type
|
EXTRACTION
|
Details
|
the water phase was extracted with ethyl acetate three times
|
Type
|
CUSTOM
|
Details
|
the combined solution was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under a reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilled under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 50.3% | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |